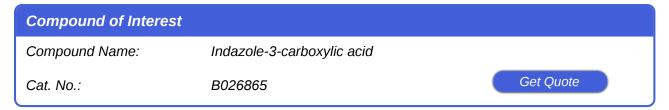


## Discovery and synthesis of novel indazole-3carboxylic acid derivatives

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An In-Depth Technical Guide to the Discovery and Synthesis of Novel **Indazole-3-Carboxylic Acid** Derivatives

For Researchers, Scientists, and Drug Development Professionals

### Introduction

The indazole, or benzpyrazole, is an aromatic heterocyclic compound featuring a bicyclic structure composed of a fused benzene and pyrazole ring.[1] This scaffold is of immense pharmacological importance, forming the core of numerous bioactive molecules.[1][2] While rarely occurring in nature, synthetic indazole derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, and anti-HIV properties.[1][2][3] The structural versatility of the indazole nucleus allows for extensive functionalization, making it a "privileged scaffold" in medicinal chemistry.[1] Several FDA-approved drugs, such as the multi-kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the PARP inhibitor Niraparib, feature the indazole core, highlighting its significance in modern drug discovery.[1]

Indazole-3-carboxylic acid and its derivatives are particularly valuable intermediates and bioactive molecules in their own right.[4][5] They serve as crucial building blocks for synthesizing a variety of pharmaceuticals.[4] This guide provides a technical overview of contemporary synthesis strategies, details the discovery of novel indazole-3-carboxylic acid derivatives for various therapeutic targets, and presents their biological evaluation, complete



with experimental protocols, quantitative data, and visualizations of relevant pathways and workflows.

### **Core Synthesis Strategies**

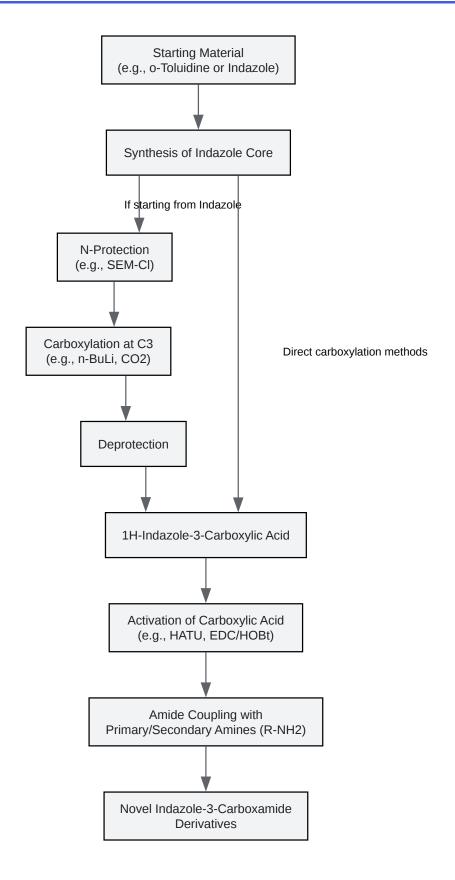
The synthesis of the indazole ring and its subsequent functionalization at the 3-position to yield carboxylic acid derivatives can be achieved through various methodologies. These range from classical condensation and cyclization reactions to modern metal-catalyzed cross-coupling strategies.[1][2]

A common starting point is the indazole ring itself, which can be protected and then carboxylated. A widely used method involves the protection of the indazole nitrogen with a group like 2-(trimethylsilyl)ethoxymethyl (SEM), followed by lithiation and reaction with carbon dioxide.[6][7] Subsequent deprotection yields the desired 1H-indazole-3-carboxylic acid. From this core structure, a multitude of derivatives, particularly amides and esters, can be synthesized through standard coupling and esterification reactions.

### **General Synthesis Workflow**

The overall process for generating a library of indazole-3-carboxamide derivatives typically follows a logical progression from the core synthesis to diversification through amide bond formation.





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Caption: General workflow for the synthesis of indazole-3-carboxamide derivatives.



### **Experimental Protocols**

Detailed methodologies are crucial for the reproducibility and advancement of chemical synthesis. The following are representative protocols for the synthesis of 1H-indazole-3-carboxylic acid and its amide derivatives.

# Protocol 1: Synthesis of 1H-Indazole-3-Carboxylic Acid (3)

This protocol describes the synthesis starting from SEM-protected indazole.[6][7]

- Protection of Indazole (2): Indazole is first protected with (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) to yield 1-SEM-indazole.
- Carboxylation: To a solution of 1-SEM-indazole (11 g, 44.33 mmol) in dry THF (110 mL) at -78°C under a nitrogen atmosphere, n-BuLi (2.5 M in hexane, 19.49 mL, 48.76 mmol) is added dropwise. The mixture is stirred at this temperature for 30 minutes, warmed to 0°C for 10 minutes, and then re-cooled to -40°C.
- CO2 gas is passed through the reaction mixture for 90 minutes at -40°C. The reaction is then quenched with a saturated ammonium chloride solution.
- Deprotection: The protected acid intermediate is dissolved in a mixture of DMF (5 mL) and THF (50 mL) and treated with TBAF (1 M in THF). The reaction mixture is refluxed at 80°C for 4 hours.
- Work-up: After evaporation of THF, the residue is basified with 10% NaHCO3 solution, washed with diethyl ether, and then acidified with a citric acid solution to precipitate the product. The solid is filtered and dried to afford 1H-indazole-3-carboxylic acid (3).[6]

# Protocol 2: Synthesis of 1H-Indazole-3-Carboxylic Acid Methyl Ester (2)

This protocol outlines the esterification of the carboxylic acid.[8]

• To a solution of 1H-Indazole-3-carboxylic acid (1) (4 g, 24.66 mmol) in methanol (40 mL) at room temperature, a catalytic amount of H2SO4 is added.



- The resulting solution is stirred at reflux temperature for 2 hours.
- The methanol is evaporated under vacuum. The residue is treated with ice water (50 mL).
- The precipitated product is extracted with Ethyl acetate (80 mL), washed with brine solution (50 mL), and dried over Na2SO4 to yield the methyl ester.[8]

### **Protocol 3: General Procedure for Amide Coupling**

This protocol describes the synthesis of 1H-indazole-3-carboxamide derivatives (4a-n).[1][6]

- To a solution of 1H-indazole-3-carboxylic acid (3) (0.1 g, 0.61 mmol) in DMF, add HOBT (0.1 g, 0.74 mmol), EDC·HCl (0.141 g, 0.74 mmol), and TEA (0.187 g, 1.85 mmol).
- Stir the reaction mixture at room temperature for 15 minutes.
- Add the desired amine (R-NH2) (0.61 mmol) to the reaction mixture and stir for 4-6 hours.
- Monitor the reaction by TLC. Upon completion, pour ice water (20 mL) into the reaction mixture.
- Extract the product with 10% Methanol in Chloroform (2 x 30 mL).
- The combined organic layer is washed with 10% NaHCO3, brine solution, and dried over Na2SO4.
- Evaporate the solvent and purify the compound by column chromatography to afford the final amide products.[6]

# Biological Activities and Drug Discovery Applications

**Indazole-3-carboxylic acid** derivatives have been investigated for a wide array of therapeutic applications, owing to their ability to interact with various biological targets.

### **Anticancer Activity**



Many indazole derivatives are potent anticancer agents.[2][9] For example, compound 2f was shown to have potent growth inhibitory activity against several cancer cell lines.[9] It promotes apoptosis by upregulating cleaved caspase-3 and Bax, and downregulating Bcl-2.[9] Furthermore, it can decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells.[9] Other derivatives have shown activity against VEGFR-2, a key target in angiogenesis.[2]

### **CRAC Channel Blockers and Anti-inflammatory Effects**

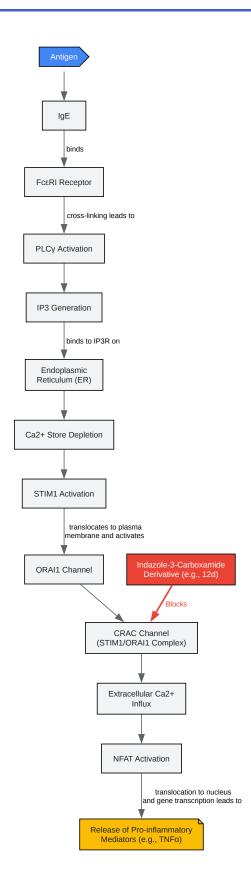
A significant area of research has been the development of indazole-3-carboxamides as blockers of the calcium-release activated calcium (CRAC) channel.[10][11] The influx of extracellular calcium via the CRAC channel is critical for mast cell functions, and its aberrant activation contributes to numerous diseases, including autoimmune disorders and inflammation.[10] By modulating this channel, these compounds can stabilize mast cells and inhibit the release of pro-inflammatory mediators.

Structure-activity relationship (SAR) studies have revealed that the regiochemistry of the amide linker is critical for activity. Indazole-3-carboxamides (e.g., 12d) actively inhibit calcium influx, whereas their reverse amide isomers are inactive.[10][11]

## Signaling Pathway: CRAC Channel-Mediated Mast Cell Activation

The diagram below illustrates the signaling pathway inhibited by indazole-3-carboxamide CRAC channel blockers.





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